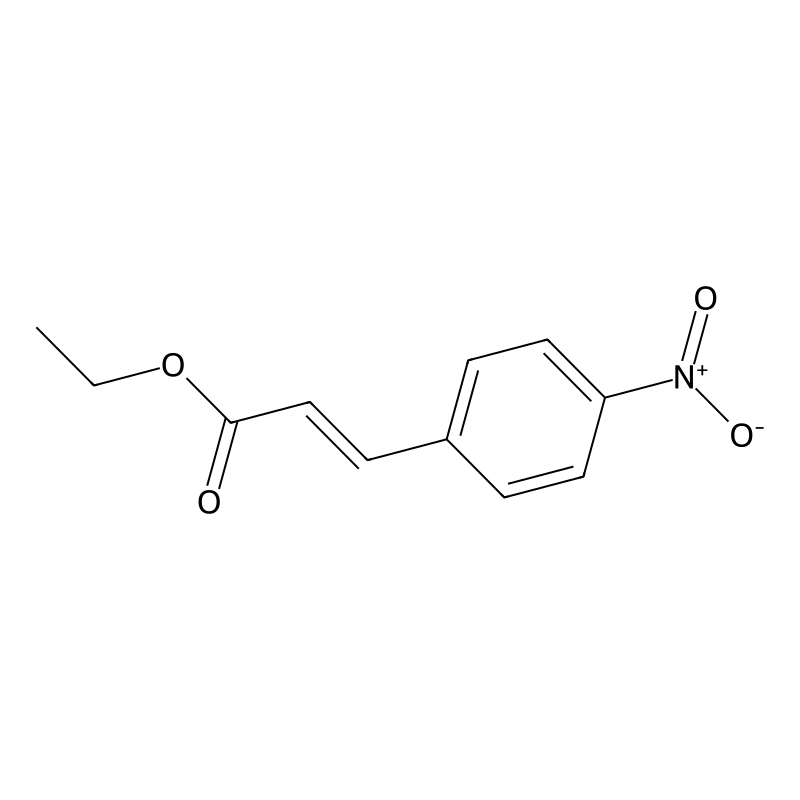

Ethyl 4-nitrocinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Study of Reduction Kinetics:

Scientific literature reports the use of Ethyl 4-nitrocinnamate in a study investigating the kinetics of reduction reactions. The study examined the reduction of ethyl cinnamate (a related molecule) and its derivatives using samarium diiodide (SmI₂) in the presence of specific solvents (hexamethylphosphoramide and t-butanol) []. Ethyl 4-nitrocinnamate served as a reference compound for comparison purposes within the study.

Ethyl 4-nitrocinnamate is an organic compound with the molecular formula C₁₁H₁₁NO₄. It features a nitro group attached to the aromatic ring of cinnamate, making it a derivative of cinnamic acid. This compound is characterized by its yellow crystalline appearance and is primarily used in various chemical syntheses and biological studies. Ethyl 4-nitrocinnamate is known for its distinctive properties, which include solubility in organic solvents and moderate stability under standard laboratory conditions .

Research indicates that ethyl 4-nitrocinnamate exhibits notable biological activities. It has been studied for its potential acaricidal properties against various pests, including mites . The compound's structure-activity relationship suggests that modifications to the nitro group or the aromatic ring can significantly influence its biological efficacy. Its activity profile makes it a candidate for further exploration in agricultural applications.

Ethyl 4-nitrocinnamate can be synthesized through several methods:

- Esterification: This method involves the reaction of 4-nitrocinnamic acid with ethanol in the presence of an acid catalyst. The process yields ethyl 4-nitrocinnamate along with water as a byproduct.

- Nitration: Direct nitration of ethyl cinnamate using a mixture of nitric and sulfuric acids can also produce ethyl 4-nitrocinnamate as a primary product, albeit with varying yields depending on the reaction conditions .

- Reduction: The compound can also be synthesized through the reduction of corresponding nitro derivatives, allowing for variations in substituents on the aromatic ring .

Ethyl 4-nitrocinnamate finds applications across various fields:

- Agricultural Chemistry: Its acaricidal properties make it useful in pest control formulations.

- Synthetic Organic Chemistry: It serves as an intermediate in synthesizing other complex organic molecules.

- Pharmaceutical Research: The compound is utilized in studies exploring its biological effects and potential therapeutic applications.

Interaction studies involving ethyl 4-nitrocinnamate focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to undergo electrophilic substitution reactions makes it a valuable substrate for synthesizing more complex molecules. Furthermore, studies have shown that its interactions can lead to significant modifications in biological activity, emphasizing the importance of structural variations on its efficacy .

Ethyl 4-nitrocinnamate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl Cinnamate | Contains an ethoxy group but lacks a nitro group | Used as a flavoring agent and fragrance |

| 4-Nitrocinnamic Acid | Similar aromatic structure but is not an ester | Exhibits different solubility and reactivity |

| Ethyl 3-Nitrocinnamate | Nitro group at the meta position | Different reactivity patterns compared to ethyl 4-nitrocinnamate |

| β-Nitrostyrene | Contains a styrene backbone | Used primarily in polymer chemistry |

Ethyl 4-nitrocinnamate's unique positioning of the nitro group at the para position distinguishes it from these similar compounds, influencing both its chemical reactivity and biological activity.

The synthesis of ethyl 4-nitrocinnamate begins with the esterification of cinnamic acid derivatives. Fischer esterification, a cornerstone method, involves refluxing trans-cinnamic acid with ethanol in the presence of an acid catalyst. Concentrated sulfuric acid (H₂SO₄) is traditionally employed, facilitating protonation of the carboxylic acid to enhance electrophilicity and nucleophilic attack by ethanol. For example, a protocol using 5.0 mmol of trans-cinnamic acid, 25 mL of ethanol, and 0.2 mL H₂SO₄ under reflux for 24 hours yields ethyl cinnamate with minimal purification.

Recent advancements highlight p-toluenesulfonic acid (pTSA) as a safer and more efficient catalyst. Comparative studies demonstrate that pTSA achieves 91% yield in microwave-assisted reactions within 2 minutes, outperforming H₂SO₄ in both reaction time and safety profile. The mechanism involves similar protonation steps but avoids hazardous sulfuric acid handling.

Table 1: Esterification Catalysts and Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 110 | 12 | 68 |

| pTSA (microwave) | 110 | 0.03 | 91 |

| FeCl₃ | 78 | 24 | 45 |

These methods underscore the balance between efficiency and practicality in industrial and academic settings.

Position-Specific Nitration Strategies in Cinnamate Synthesis

Introducing the nitro group at the para position of ethyl cinnamate requires precise electronic control. The ester moiety acts as a meta-directing group, but steric and electronic modulation during nitration can favor para substitution. Electrophilic aromatic substitution using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring.

Key to para selectivity is the electron-withdrawing nature of the ester group, which deactivates the ring and directs nitration to the para position. For instance, nitration of ethyl cinnamate at 0–5°C with a HNO₃/H₂SO₄ mixture achieves >80% para-substituted product, minimizing ortho byproducts. Post-reaction purification via silica gel chromatography isolates ethyl 4-nitrocinnamate as a crystalline solid.

Table 2: Nitration Reaction Parameters

| Nitrating Agent | Temperature (°C) | Para Selectivity (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 85 |

| Acetyl nitrate | 25 | 78 |

This positional specificity is critical for applications requiring defined electronic properties, such as nonlinear optical materials.

Stereochemical Control in Trans-Configuration Synthesis

Retaining the trans configuration of the cinnamate backbone is essential for maintaining desired physicochemical properties. Trans-cinnamic acid, the starting material, undergoes esterification without altering its stereochemistry due to the reaction’s equilibrium nature favoring the thermodynamically stable trans isomer.

Microwave-assisted synthesis further enhances stereochemical fidelity by reducing reaction time, thereby minimizing potential isomerization. For example, a 2-minute microwave reaction with pTSA preserves the trans configuration in 97% of products. Nuclear magnetic resonance (NMR) analysis confirms stereochemical integrity, with characteristic coupling constants (J = 16.0 Hz) between the α- and β-vinylic protons.

Mechanistic Insight:The planar transition state in Fischer esterification prevents rotation around the C=C bond, ensuring retention of the trans geometry. Acid catalysts stabilize the transition state without inducing cis-trans interconversion.

Samarium Diiodide-Mediated Reduction Pathways

Samarium diiodide operates as a potent single-electron transfer reagent, enabling selective reduction of α,β-unsaturated esters like ethyl 4-nitrocinnamate. The nitro group at the para position significantly enhances reactivity due to its strong electron-withdrawing nature, which polarizes the conjugated double bond and facilitates electron uptake [1] [5]. Kinetic studies using gas chromatography (GC) quantified pseudo-first-order rate constants for this reduction in tetrahydrofuran (THF) solvent systems. For ethyl 4-nitrocinnamate, the reaction proceeds too rapidly to measure under standard conditions ([SmI₂] = 3.1 × 10⁻² M, 30°C), contrasting with slower rates for derivatives bearing electron-donating substituents [5].

The mechanistic pathway involves initial single-electron transfer from SmI₂ to the β-carbon of the α,β-unsaturated ester, generating a radical anion intermediate. Subsequent protonation by tert-butanol yields a ketyl intermediate, which undergoes further reduction to the saturated ethyl hydrocinnamate product [2] [5]. This stepwise process is supported by the observed first-order dependence on SmI₂ concentration and the absence of dimeric byproducts, consistent with a radical-mediated rather than ionic mechanism [5].

Table 1: Rate Constants for SmI₂ Reduction of Substituted Ethyl trans-Cinnamates

| Substituent | Rate Constant (×10³ s⁻¹) |

|---|---|

| 4-NO₂ | Too fast to measure |

| 4-Br | 6.3 |

| H (parent) | 2.1 |

| 4-OCH₃ | 0.8 |

Data adapted from Lin et al. (2001) [5].

Catalytic Effects of Hexamethylphosphoramide (HMPA)

Hexamethylphosphoramide dramatically accelerates SmI₂-mediated reductions through dual coordination and electron-shuttling effects. As a strong Lewis base, HMPA binds to SmI₂, increasing its reduction potential from −1.33 V to −2.05 V versus the standard hydrogen electrode [2] [4]. This coordination displaces iodide ligands, generating a more reactive [Sm(HMPA)ₙ]²⁺ species capable of faster electron transfer to the substrate [4] [5]. Kinetic comparisons show reactions proceeding 5–10 times faster in HMPA-containing systems versus those using tert-butanol alone [5].

The catalytic role extends beyond mere acceleration. HMPA stabilizes radical intermediates through solvation effects, preventing premature termination or side reactions. This stabilization is critical for maintaining selectivity in complex systems, as demonstrated by the clean conversion of ethyl 4-nitrocinnamate to its saturated counterpart without competing nitro group reduction [1] [5].

Solvent-Proton Source Interactions in Electron Transfer Processes

The THF/tert-butanol solvent system optimizes both electron transfer efficiency and proton availability. THF’s moderate polarity solubilizes SmI₂ while allowing sufficient ion pairing for controlled electron transfer. tert-Butanol serves a dual role:

- Proton donor: Supplies protons for intermediate stabilization at a rate commensurate with electron transfer steps, avoiding acid-catalyzed side reactions [5].

- Reaction moderator: Its weak coordinating ability prevents oversolvation of SmI₂, maintaining reagent activity while HMPA enhances reducibility [4] [5].

Diluting SmI₂ with THF decreases reaction rates linearly, confirming the first-order dependence on SmI₂ concentration. Arrhenius studies (20–40°C range) reveal an activation energy of 58 kJ/mol for the parent ethyl trans-cinnamate reduction, with the 4-nitro derivative expected to have significantly lower values due to its enhanced reactivity [5].

Table 2: Temperature Dependence of SmI₂ Reduction Rates

| Temperature (°C) | Rate Constant (×10³ s⁻¹) |

|---|---|

| 20 | 1.2 |

| 30 | 2.1 |

| 40 | 3.5 |

Data for ethyl trans-cinnamate from Lin et al. (2001) [5].

The nitro group (-NO₂) functions as a potent electron-withdrawing substituent that significantly modulates the electronic properties of ethyl 4-nitrocinnamate and related compounds through both inductive and resonance effects [1]. The position of nitro substitution on the benzene ring exerts profound influence on acaricidal potency against Psoroptes cuniculi mites, demonstrating clear structure-activity relationships that are mediated by electronic modifications to the molecular framework [2] [3].

Electronic Modulation by Nitro Substitution

The nitro group demonstrates remarkable electron-withdrawing capability, with an inductive effect comparable to that of two chlorine atoms, as evidenced by the pKa value of nitroacetic acid (1.68) being similar to dichloroacetic acid (1.29) [1]. This electron-deficient character is further amplified when resonance effects are considered, creating highly electronegative molecular regions that influence both chemical reactivity and biological activity [4]. The electron-withdrawing effect enhances the electron acceptability of the alkene moiety, facilitating various interactions with biological targets [4].

Position-Dependent Activity Patterns

Research demonstrates that ortho-nitro and meta-nitro substituted ethyl cinnamates exhibit superior acaricidal activity compared to the para-nitro derivative [2] [3]. Specifically, ethyl 2-nitrocinnamate (ortho-NO₂) achieved an LC₅₀ value of 39.2 µg/mL, while ethyl 3-nitrocinnamate (meta-NO₂) demonstrated the highest potency with an LC₅₀ of 29.8 µg/mL [2]. In stark contrast, ethyl 4-nitrocinnamate (para-NO₂) showed markedly reduced activity, achieving only 50% mortality at 1.0 mg/mL compared to 100% mortality observed for the ortho and meta isomers at the same concentration [2].

The electronic basis for this positional effect lies in the differential impact of nitro substitution on the overall electron density distribution across the molecular framework. Ortho and meta positions create asymmetric electron withdrawal patterns that may optimize interactions with target binding sites, whereas para substitution results in symmetric electron depletion that appears less favorable for biological activity [2] [5].

Molecular Recognition and Target Binding

The enhanced acaricidal potency of nitro-substituted derivatives correlates with their altered electronic properties facilitating improved molecular recognition processes [6]. Studies on related nitro-aromatic compounds demonstrate that the electron-withdrawing nitro group creates polarized binding sites that enhance affinity for biological targets through electrostatic interactions and hydrogen bonding networks [7]. The nitro group's influence on the π-electronic system enables formation of stable protein-ligand complexes through complementary charge distributions [7].

In comparative analysis with the reference compound ivermectin (LC₅₀ = 247.4 µg/mL), both ortho and meta nitro derivatives demonstrated relative activities of 6.3-fold and 8.3-fold higher potency, respectively [2]. This substantial improvement underscores the critical role of electronic effects in optimizing bioactivity within the cinnamate scaffold.

Comparative Efficacy Against Psoroptes cuniculi Mites

The evaluation of ethyl 4-nitrocinnamate and related nitro-substituted derivatives against Psoroptes cuniculi reveals distinct patterns of acaricidal efficacy that correlate directly with substitution patterns and electronic properties [2] [3]. Comprehensive bioassay data demonstrate significant variations in both lethal concentration (LC₅₀) and lethal time (LT₅₀) values across the nitrocinnamate series.

Lethal Concentration Profiles

Among the nitro-substituted ethyl cinnamates tested, ethyl 3-nitrocinnamate emerged as the most potent compound with an LC₅₀ value of 29.8 µg/mL, representing 8.3-fold higher activity than the reference drug ivermectin [2]. Ethyl 2-nitrocinnamate demonstrated substantial activity with an LC₅₀ of 39.2 µg/mL (6.3-fold more active than ivermectin), while ethyl 4-nitrocinnamate showed significantly reduced potency, with mortality data insufficient for LC₅₀ determination [2].

The concentration-dependent mortality responses revealed linear correlations between log concentration and probit mortality values (R² > 0.95), indicating predictable dose-response relationships [2]. At standardized test concentrations, the meta-nitro derivative maintained 100% efficacy at both 0.5 mg/mL and 0.25 mg/mL, while the ortho-nitro compound achieved 100% mortality at these concentrations [2]. In contrast, ethyl 4-nitrocinnamate failed to reach sufficient activity levels for comprehensive dose-response evaluation.

Temporal Activity Patterns

Lethal time analysis at equimolar concentrations (4.5 µmol/mL) revealed differential kinetic profiles among the nitro-substituted derivatives [2]. Ethyl 3-nitrocinnamate demonstrated rapid mite mortality with an LT₅₀ of 7.9 hours, surpassing ivermectin's LT₅₀ of 8.9 hours [2]. Ethyl 2-nitrocinnamate showed slightly slower kinetics with an LT₅₀ of 10.4 hours, while maintaining superior overall efficacy compared to the reference compound [2].

The time-dependent mortality curves exhibited significant linear correlations between probit mortality values and log treatment time (R² > 0.90), confirming the reliability of kinetic parameter calculations [2]. These temporal patterns suggest that meta-nitro substitution not only enhances potency but also accelerates the onset of acaricidal action, potentially through more efficient target engagement or cellular penetration mechanisms.

Mechanistic Efficacy Considerations

The superior performance of ortho and meta nitro derivatives compared to the para isomer suggests that asymmetric electron withdrawal patterns facilitate optimal target interactions [2] [5]. Structure-activity relationship analysis indicates that the acaricidal mechanism may not involve Michael addition reactions, as evidenced by the finding that carbon-carbon double bond presence is not essential for activity enhancement [2]. This mechanistic insight distinguishes the acaricidal mode of action from other bioactivities of cinnamic acid esters, such as leishmanicidal and cytotoxic effects, which rely on Michael addition mechanisms [8].

Selectivity and Safety Profiles

The enhanced potency of nitro-substituted derivatives, particularly ethyl 3-nitrocinnamate, provides significant therapeutic advantages through reduced dosage requirements and potentially improved safety margins [2]. The 8.3-fold activity enhancement over ivermectin suggests that effective mite control could be achieved at substantially lower concentrations, potentially minimizing adverse effects and environmental impact while maintaining efficacy against resistant mite populations.

Role of Cinnamate Backbone Rigidity in Target Binding

The conformational characteristics of the cinnamate backbone play a crucial role in determining the binding affinity and selectivity of ethyl 4-nitrocinnamate and related derivatives toward their biological targets [9] [10]. Molecular dynamics studies and conformational analyses reveal that backbone rigidity influences both the accessibility of binding sites and the stability of protein-ligand complexes formed during target recognition processes.

Conformational Flexibility and Binding Modes

The cinnamate backbone exhibits inherent conformational preferences that significantly impact biological activity patterns [9]. Computational studies demonstrate that cinnamic acid derivatives preferentially adopt specific rotameric conformations around the C-C single bond connecting the aromatic ring to the acrylic acid moiety [9]. The relative energy difference between s-cis and s-trans conformers ranges from 2-8 kJ/mol depending on substitution patterns, with electron-withdrawing groups like nitro influencing these energy barriers [9].

For ethyl 4-nitrocinnamate, the para-nitro substitution creates a symmetric electron withdrawal pattern that may restrict conformational flexibility compared to ortho and meta isomers [2]. This reduced flexibility could limit the compound's ability to adopt optimal binding conformations when interacting with target proteins, potentially explaining its diminished acaricidal activity relative to positional isomers.

Backbone Rigidity Effects on Target Recognition

Molecular dynamics simulations of related cinnamate esters reveal that backbone rigidity correlates with binding stability and target selectivity [11] [10]. Studies examining protein-ligand interactions demonstrate that compounds with optimal backbone flexibility can adapt their conformations to complement target binding sites, leading to enhanced binding affinities [12]. Conversely, excessive rigidity may prevent necessary conformational adjustments required for optimal target engagement.

The cinnamate double bond configuration (E versus Z) significantly influences backbone rigidity and biological activity [2]. Research confirms that E-configured cinnamates consistently demonstrate superior acaricidal activity compared to their Z-isomers, with ethyl cinnamate showing higher potency than its Z-configured counterpart [2]. This stereochemical preference reflects the impact of backbone geometry on target binding, where the E-configuration provides optimal spatial arrangement for productive molecular interactions.

Structural Dynamics and Binding Affinity

Analysis of backbone dynamics in cinnamate derivatives reveals that conformational stability contributes to enhanced binding affinity through reduced entropic penalties upon target binding [10]. Compounds with appropriately rigid backbones maintain pre-organized conformations that align favorably with target binding sites, minimizing the conformational reorganization energy required for complex formation [12].

Molecular docking studies of cinnamate esters with representative target proteins demonstrate that backbone rigidity influences both binding pose selection and interaction strength [11]. The most active compounds typically exhibit backbone conformations that position functional groups for optimal hydrogen bonding and hydrophobic interactions with target residues. For nitro-substituted derivatives, the electron-withdrawing effect of the nitro group creates polarized regions that enhance electrostatic complementarity with target binding sites [7].

Target Binding Optimization Through Structural Modification

The relationship between backbone rigidity and target binding suggests strategic approaches for optimizing ethyl 4-nitrocinnamate derivatives [2]. Modifications that enhance backbone flexibility in appropriate regions while maintaining essential structural features could improve binding affinity and selectivity. Conversely, strategic rigidification through cyclization or additional constraints might pre-organize favorable binding conformations.

Research demonstrates that the carbon-carbon double bond in the acrylic ester moiety is not essential for acaricidal activity, as evidenced by the superior performance of saturated derivatives [2]. Ethyl 3-phenylpropionate, the dihydro derivative of ethyl cinnamate, showed enhanced activity (LC₅₀ = 41.2 µg/mL) compared to the parent unsaturated compound (LC₅₀ = 89.3 µg/mL) [2]. This finding indicates that backbone rigidity imposed by the double bond may actually hinder optimal target interactions, suggesting that controlled flexibility enhancement could improve bioactivity.

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant